4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline
Description
IUPAC Nomenclature and Systematic Identification
The compound 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline is systematically named according to IUPAC guidelines as 4-(4-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline . This nomenclature reflects its biphenyl ether structure, where:
- The parent chain is aniline (C₆H₅NH₂).
- A trifluoromethyl (-CF₃) group is attached at position 3 of the aniline ring.
- A 4-isopropylphenoxy group (-O-C₆H₄-C(CH₃)₂) is bonded at position 4.
The CAS registry number 946697-76-3 uniquely identifies this compound in chemical databases. Its SMILES notation (CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F ) encodes the connectivity of the isopropylphenoxy moiety (CC(C)C1=CC=C(C=C1)O-) and the trifluoromethyl-substituted aniline ring (C2=C(C=C(C=C2)N)C(F)(F)F).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₆F₃NO | |
| Molecular Weight | 295.3 g/mol | |
| IUPAC Name | 4-(4-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline |
Molecular Geometry and Conformational Analysis
The molecular geometry is influenced by steric and electronic interactions between substituents. X-ray crystallography of analogous fluorinated anilines reveals that:
- The trifluoromethyl group induces significant steric hindrance and electronic polarization due to its strong electron-withdrawing effect.
- The isopropylphenoxy group adopts a non-planar conformation relative to the aniline ring, with a dihedral angle of approximately 8.3° between the two aromatic rings in related structures. This minimizes steric clashes between the isopropyl group and adjacent substituents.
Density Functional Theory (DFT) studies on similar compounds predict bond lengths of 1.34–1.36 Å for C-F bonds in the trifluoromethyl group and 1.45 Å for the ether C-O bond. The aniline ring exhibits slight distortion from planarity due to intramolecular interactions, as evidenced by deviations in C-C-C bond angles (e.g., 118°–122° vs. 120° in benzene).
Electronic Effects of Trifluoromethyl and Isopropylphenoxy Substituents
The trifluoromethyl group (-CF₃) is a meta-directing, strong electron-withdrawing group (σₚ = 0.54, σₘ = 0.43). It reduces electron density on the aniline ring, decreasing nucleophilicity at the amino group. Conversely, the isopropylphenoxy group donates electrons via resonance (+M effect) from the oxygen atom, creating a push-pull electronic system.
| Substituent | Hammett Constant (σ) | Electronic Effect |
|---|---|---|
| -CF₃ | σₚ = 0.54, σₘ = 0.43 | Strong electron-withdrawing |
| -O-C₆H₄-C(CH₃)₂ | σₚ = -0.15 | Moderate electron-donating |
This electronic asymmetry polarizes the aniline ring, enhancing reactivity at specific positions. For example, the amino group becomes more susceptible to electrophilic substitution at the ortho and para positions relative to the phenoxy group.
Comparative Structural Analysis with Analogous Fluorinated Anilines
Comparative studies highlight key structural differences:
Properties
IUPAC Name |
4-(4-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)11-3-6-13(7-4-11)21-15-8-5-12(20)9-14(15)16(17,18)19/h3-10H,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXRQNYMNIGCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Scheme
| Step | Reactants | Conditions | Description |
|---|---|---|---|
| 1 | 4-Chloro-3-(trifluoromethyl)aniline + 4-Isopropylphenol | Base (e.g., K2CO3), solvent (DMF), 80–120 °C, 6–12 h | Nucleophilic aromatic substitution to form the phenoxy linkage |
| 2 | Purification | Recrystallization or chromatography | Isolation of pure this compound |
- Base: Potassium carbonate is commonly used to deprotonate the phenol, generating the phenolate ion, which acts as the nucleophile.
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their high polarity and ability to dissolve both reactants.
- Temperature: Elevated temperatures (80–120 °C) facilitate the substitution reaction.
This method is analogous to the synthesis of related compounds such as 4-(2-isopropylphenoxy)-3-(trifluoromethyl)aniline, where the position of the isopropyl group on the phenoxy ring differs but the reaction conditions remain similar.
Industrial Production Methods
Industrial synthesis of this compound often employs continuous flow reactors to enhance reaction control, scalability, and safety. Key features include:
- Continuous Flow Reactors: Allow precise control over reaction time, temperature, and mixing, improving yield and reproducibility.
- Automated Systems: Facilitate the handling of corrosive reagents and high temperatures.
- Purification: Industrial scale purification typically involves recrystallization and chromatographic techniques to achieve high purity.
The industrial process mirrors the laboratory nucleophilic substitution but is optimized for throughput and environmental compliance, including efficient waste management and solvent recycling.
Precursor Preparation
A critical precursor in the synthesis is 4-chloro-3-(trifluoromethyl)aniline , which can be prepared via a three-step process starting from 1-chloro-2-(trifluoromethyl)benzene:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Nitration | Concentrated HNO3/H2SO4, 3.5 h, heat | Introduces nitro group at para position |
| 2 | Hydrogenation | Pd-C catalyst, methanol, room temperature, 8 h | Reduces nitro to amine |
| 3 | Salification | HCl gas treatment | Forms stable hydrochloride salt for handling |
This method yields high purity 4-chloro-3-(trifluoromethyl)aniline hydrochloride suitable for subsequent nucleophilic substitution.
Reaction Mechanism Insights
The nucleophilic aromatic substitution proceeds via the following mechanistic steps:
- Deprotonation of 4-isopropylphenol by the base to form the phenolate ion.
- Attack of the phenolate on the electron-deficient aromatic ring of 4-chloro-3-(trifluoromethyl)aniline at the chlorine-substituted carbon.
- Displacement of the chloride ion, forming the ether linkage.
The trifluoromethyl group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic substitution by stabilizing the intermediate Meisenheimer complex.
Data Table: Typical Reaction Parameters and Yields
| Parameter | Typical Value | Notes |
|---|---|---|
| Base | Potassium carbonate (K2CO3) | 1.2–1.5 equivalents |
| Solvent | Dimethylformamide (DMF) | Anhydrous preferred |
| Temperature | 100–120 °C | Oil bath or heating mantle |
| Reaction Time | 6–12 hours | Monitored by TLC or HPLC |
| Yield | 75–90% | After purification |
| Purification | Recrystallization from ethanol or chromatography | Ensures >98% purity |
Research Findings and Optimization
- Solvent Effects: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity of phenolate and solubility of reactants, improving yield.
- Base Selection: Potassium carbonate is preferred for its mildness and effectiveness; stronger bases may lead to side reactions.
- Temperature Control: Elevated temperatures accelerate reaction but require careful control to avoid decomposition.
- Purification: Recrystallization from ethanol or ethyl acetate mixtures yields high purity product; chromatographic methods are used for analytical scale or complex mixtures.
Chemical Reactions Analysis
4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Key Structural and Electronic Comparisons
*Estimated based on similar structures; †pKa range inferred from positional analogs ().
Key Observations:
- Electron Effects : The 3-CF₃ group in the target compound reduces basicity compared to unsubstituted aniline (pKa ~4.6). Its acidity is comparable to 4-CF₃-aniline (pKa 2.75) but higher than 3-CF₃-aniline (pKa 3.49) due to substituent position .
- In contrast, the tetrahydrofuran-methoxy group in may improve solubility via oxygen lone-pair interactions .
- Biological Relevance: Piperazinyl derivatives () exhibit antituberculosis activity but face cytotoxicity challenges, likely due to basic nitrogen atoms interfering with cellular processes. The target compound’s neutral phenoxy group may mitigate such issues .
Critical Analysis :
- The piperazinyl analog’s cytotoxicity () contrasts with the target compound’s uncharged phenoxy group, which may reduce off-target interactions.
- Dinitroanilines () exhibit high selectivity for plant/protozoan tubulin due to nitro groups’ strong electron-withdrawing effects, a feature absent in the target compound .
Biological Activity
4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline, also known as a substituted aniline derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a trifluoromethyl group and an isopropylphenoxy moiety, which contribute to its chemical reactivity and biological interactions.
- Molecular Formula : C₁₆H₁₆F₃NO
- CAS Number : 946663-20-3
- Molecular Weight : 315.38 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆F₃NO |
| Molecular Weight | 315.38 g/mol |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances electron-withdrawing properties, which may influence the compound's ability to form hydrogen bonds and interact with active sites on biomolecules.
Biological Activities
-
Anticancer Activity :
- Research indicates that derivatives of aniline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated low nanomolar IC50 values against HeLa cells, suggesting that modifications similar to those present in this compound may enhance anticancer potency .
-
Antimicrobial Properties :
- Studies have shown that certain substituted anilines possess antimicrobial activity. The presence of the isopropyl and trifluoromethyl groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes .
- Inhibition of Enzymatic Activity :
Antiproliferative Activity
A study evaluating a series of aniline derivatives found that modifications at the para position (similar to the isopropyl substitution in our compound) significantly influenced anticancer activity. Compounds with bulky groups at this position showed enhanced selectivity against cancer cells while minimizing toxicity to normal cells .
Structure-Activity Relationship (SAR)
The SAR analysis of various substituted anilines indicated that the trifluoromethyl group at the meta position was crucial for maintaining high potency against specific cancer types. The presence of this group improved binding affinity to target proteins involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-isopropylphenoxy)-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
- Methodology : A two-step synthesis is typically employed:
Nucleophilic aromatic substitution : React 4-isopropylphenol with 3-fluoro-5-(trifluoromethyl)nitrobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the phenoxy intermediate.
Nitro reduction : Use catalytic hydrogenation (H₂/Pd-C in ethanol) or alternative reducing agents (e.g., SnCl₂/HCl) to convert the nitro group to an amine .
- Optimization : Monitor reaction progress via HPLC (retention time ~0.83 minutes under acidic conditions) and adjust solvent polarity to improve yield. For example, using 1,4-dioxane as a co-solvent enhances solubility of aromatic intermediates .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : Compare ¹H NMR spectra with analogous compounds (e.g., 3-(trifluoromethyl)aniline in DMSO-d₆: δ 7.4–6.8 ppm for aromatic protons, δ 5.2 ppm for NH₂) .
- LCMS : Confirm molecular ion peaks (expected m/z ~352 [M+H]⁺) and assess purity (>95%) using reverse-phase chromatography .
- Physical Properties : Verify density (~1.393 g/mL) and refractive index (n20/D ~1.466) against literature values for fluorinated anilines .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Screening Protocols :
- Tubulin Binding Assays : Use fluorescence polarization to test inhibition of plant or protozoan α-tubulin polymerization, referencing dinitroaniline derivatives (e.g., IC₅₀ values for related compounds range from 0.5–10 μM) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LCMS to assess susceptibility to cytochrome P450 enzymes .
Advanced Research Questions
Q. How do structural modifications (e.g., isopropylphenoxy vs. methoxy groups) impact target binding affinity?
- Structure-Activity Relationship (SAR) Strategies :
- Substituent Effects : Replace the isopropylphenoxy group with smaller alkoxy groups (e.g., methoxy) to evaluate steric hindrance. Fluorine atoms enhance metabolic stability by reducing CYP450-mediated oxidation .
- Computational Modeling : Dock the compound into α-tubulin’s dinitroaniline-binding site (e.g., using Autodock Vina) to identify key interactions (e.g., hydrogen bonding with Thr238 and hydrophobic contacts with Val181) .
Q. What contradictory data exist regarding the compound’s biological targets, and how can they be resolved?
- Case Study : While some studies emphasize activity against plant tubulin (e.g., IC₅₀ = 2 μM for weed growth inhibition), mammalian tubulin may show resistance due to divergent binding site residues (e.g., Thr238 in plants vs. Ser238 in mammals) .
- Resolution : Conduct cross-species tubulin isoform assays and mutagenesis (e.g., Thr238Ser substitution in recombinant tubulin) to validate selectivity .
Q. What methodologies are recommended for studying metabolic pathways and degradation products?
- Metabolite Identification :
- In Vitro Systems : Incubate with rat hepatocytes and analyze metabolites via high-resolution LC-MS/MS. Predominant pathways include oxidative defluorination and hydroxylation at the isopropyl group .
- MRM Transitions : Use predefined transitions (e.g., m/z 352 → 236 for dealkylated metabolites) to detect degradation products .
Q. How should researchers handle safety concerns associated with this compound?
- Risk Mitigation :
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin/eye irritation (similar to 3-(trifluoromethyl)aniline) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from nitro reduction) with bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
